prop-2-enyl N-[9-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate
Description
Prop-2-enyl N-[9-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C33H39N7O6S |
|---|---|
Molecular Weight |
661.8 g/mol |
IUPAC Name |
prop-2-enyl N-[9-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate |
InChI |
InChI=1S/C33H39N7O6S/c1-3-15-45-32(43)36-20-9-11-22-24(17-20)38-25-18-21(37-33(44)46-16-4-2)10-12-23(25)29(22)35-14-13-34-28(41)8-6-5-7-27-30-26(19-47-27)39-31(42)40-30/h3-4,9-12,17-18,26-27,30H,1-2,5-8,13-16,19H2,(H,34,41)(H,35,38)(H,36,43)(H,37,44)(H2,39,40,42) |
InChI Key |
RNBKZAUVHZDVGB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NC1=CC2=C(C=C1)C(=C3C=CC(=CC3=N2)NC(=O)OCC=C)NCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl N-[9-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core acridine structure, followed by the introduction of the thieno[3,4-d]imidazole moiety. Subsequent steps involve the addition of the prop-2-enyl and carbamate groups under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl N-[9-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of prop-2-enyl N-[9-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism would depend on the specific context in which the compound is used, such as its role in inhibiting or activating particular proteins.
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yloxybenzoylphenoxy pentanoic acid: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
2-Propenoic acid, 2-methyl-, tetrahydro-4-methyl-5-oxo-3-furanyl ester: Another compound with a complex structure, used in different applications.
Uniqueness
Prop-2-enyl N-[9-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate stands out due to its unique combination of functional groups and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple scientific fields make it a compound of significant interest.
Biological Activity
Prop-2-enyl N-[9-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate is a complex organic compound with significant potential in biomedical research. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C33H39N7O6S |
| Molecular Weight | 661.8 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Research indicates that this compound exhibits antitumor properties by inhibiting specific cancer cell lines. The mechanism involves the disruption of cellular signaling pathways associated with proliferation and survival. For instance, studies have shown that it can induce apoptosis in various cancer cell types through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity , particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function. In vitro studies reveal that it affects the integrity of bacterial membranes leading to cell lysis.
Neuroprotective Effects
Additionally, this compound shows promise in neuroprotection . It appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases.
Study 1: Antitumor Efficacy in Breast Cancer
A recent study evaluated the efficacy of this compound against MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study highlighted its potential as a lead compound for developing new breast cancer therapies.
Study 2: Antimicrobial Activity Against Staphylococcus aureus
In another investigation focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests its potential for treating infections caused by resistant strains.
Study 3: Neuroprotective Effects in Alzheimer's Disease Models
A study conducted on animal models of Alzheimer's disease reported that administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque deposition. The findings suggest that it may offer therapeutic benefits for Alzheimer's patients by mitigating neurodegeneration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
